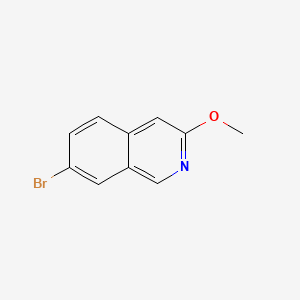![molecular formula C7H5FN2O B596573 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1256790-95-0](/img/structure/B596573.png)
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound with the molecular formula C7H5FN2O and a molecular weight of 152.13 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mécanisme D'action
Target of Action
The primary target of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in various physiological functions, including neuronal signaling in the central nervous system.
Mode of Action
This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This means it binds to a site on the receptor that is distinct from the active site, leading to conformational changes that modulate the receptor’s activity.
Analyse Biochimique
Biochemical Properties
The compound 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is known to interact with the M4 muscarinic acetylcholine receptor . This interaction suggests that the compound may play a role in biochemical reactions involving this receptor.
Cellular Effects
Given its interaction with the M4 muscarinic acetylcholine receptor , it may influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves allosteric modulation of the M4 muscarinic acetylcholine receptor . This suggests that the compound may exert its effects at the molecular level through binding interactions with this receptor, potentially leading to changes in gene expression.
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. Given its interaction with the M4 muscarinic acetylcholine receptor , it may be involved in pathways related to this receptor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a cascade process involving Ugi-3CR/aza Diels-Alder/N-acylation/aromatization has been reported for the synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where the fluorine atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrolopyridine derivatives, while substitution reactions can produce a variety of substituted pyrrolopyridines .
Applications De Recherche Scientifique
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has several scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound shares a similar core structure but lacks the fluorine atom.
5H-pyrrolo[3,4-b]pyridine, 3-fluoro-6,7-dihydro-, hydrochloride (12): This is a hydrochloride salt form of the compound.
Uniqueness
The presence of the fluorine atom in 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one imparts unique chemical properties, such as increased stability and potential for specific biological interactions . This makes it distinct from other similar compounds and valuable for various research applications .
Propriétés
IUPAC Name |
3-fluoro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-5-6(9-2-4)3-10-7(5)11/h1-2H,3H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOHKJUXBQYHHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)F)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744802 |
Source


|
| Record name | 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256790-95-0 |
Source


|
| Record name | 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
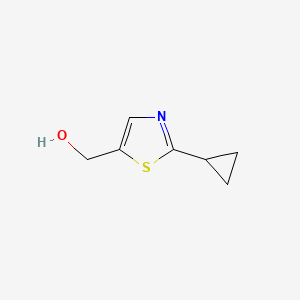
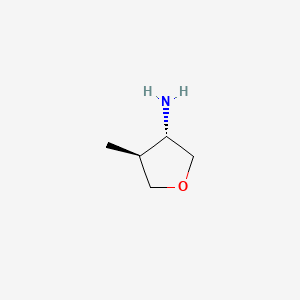


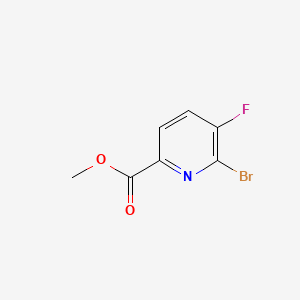
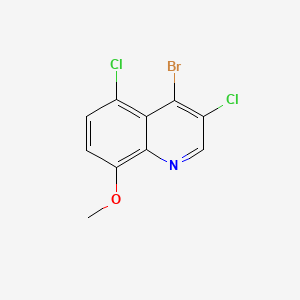
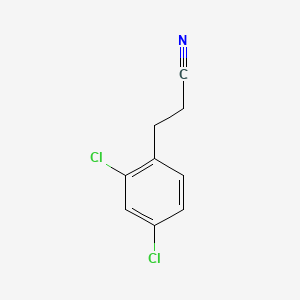




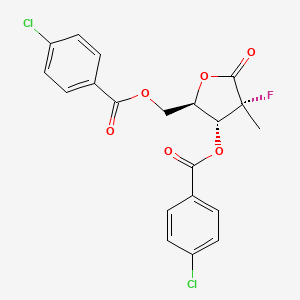
![1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B596509.png)
